molecular formula C23H24N2O5 B3554686 (5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3554686
M. Wt: 408.4 g/mol
InChI Key: DQSZVSBAWIWNHF-UYRXBGFRSA-N
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Description

(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the cyclohexyl group. The final step involves the formation of the diazinane trione ring. Common reagents used in these reactions include cyclohexylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the trione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a cyclohexyl group, a naphthalene derivative, and a diazinane trione ring

Properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-29-16-10-8-14-9-11-20(30-2)18(17(14)12-16)13-19-21(26)24-23(28)25(22(19)27)15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,24,26,28)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZVSBAWIWNHF-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)C4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)N(C3=O)C4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

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